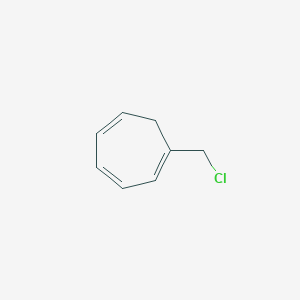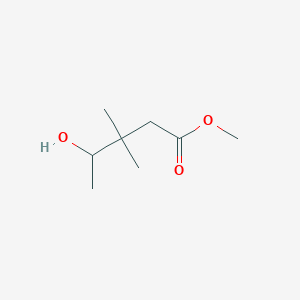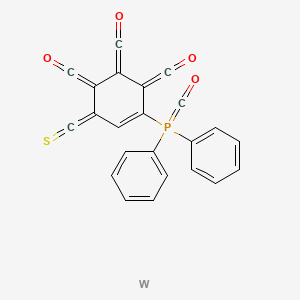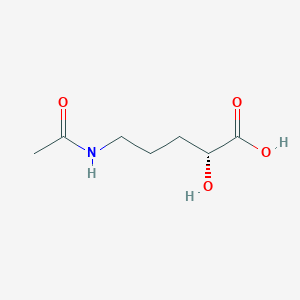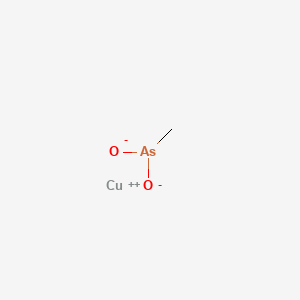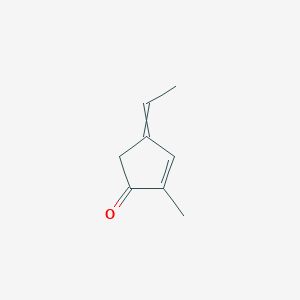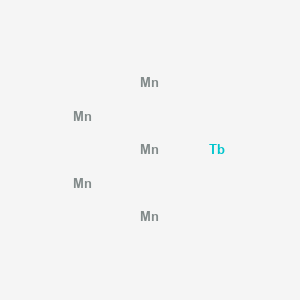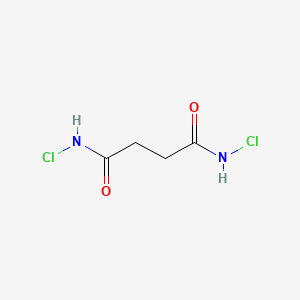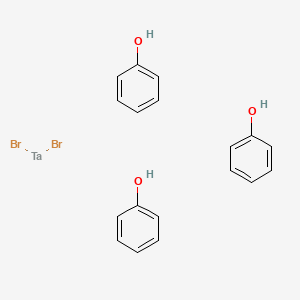
Phenol--dibromotantalum (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenol–dibromotantalum (3/1) typically involves the reaction of phenol with a tantalum bromide precursor under controlled conditions. One common method is to react phenol with tantalum pentabromide (TaBr5) in an inert solvent such as toluene or dichloromethane. The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the coordination complex. The reaction can be represented as follows:
3C6H5OH+TaBr5→(C6H5OH)3TaBr2+3HBr
Industrial Production Methods
Industrial production of phenol–dibromotantalum (3/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol–dibromotantalum (3/1) can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The tantalum center can be reduced under specific conditions to form lower oxidation state tantalum compounds.
Substitution: The bromine atoms in dibromotantalum can be substituted with other ligands such as chloride or alkoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be carried out using reagents like sodium chloride (NaCl) or sodium alkoxides (NaOR).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Lower oxidation state tantalum compounds.
Substitution: Tantalum complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other tantalum-containing compounds and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of phenol–dibromotantalum (3/1) involves the coordination of phenol molecules to the tantalum center. The phenol ligands can interact with various molecular targets through hydrogen bonding and π-π interactions. The tantalum center can participate in redox reactions and facilitate electron transfer processes. The overall mechanism depends on the specific application and the molecular environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenol–dibromotantalum (3/1) can be compared with other similar compounds such as:
Phenol–dichlorotantalum (3/1): Similar coordination compound with chlorine atoms instead of bromine.
Phenol–dibromoniobium (3/1): Similar coordination compound with niobium instead of tantalum.
Phenol–dibromovanadium (3/1): Similar coordination compound with vanadium instead of tantalum.
Uniqueness
Phenol–dibromotantalum (3/1) is unique due to the specific combination of phenol and dibromotantalum, which imparts distinct chemical properties and reactivity. The presence of bromine atoms and the tantalum center provides unique opportunities for redox chemistry and coordination interactions, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
65924-08-5 |
|---|---|
Formule moléculaire |
C18H18Br2O3Ta |
Poids moléculaire |
623.1 g/mol |
Nom IUPAC |
dibromotantalum;phenol |
InChI |
InChI=1S/3C6H6O.2BrH.Ta/c3*7-6-4-2-1-3-5-6;;;/h3*1-5,7H;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
SVEVLUULBUFNHS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Br[Ta]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


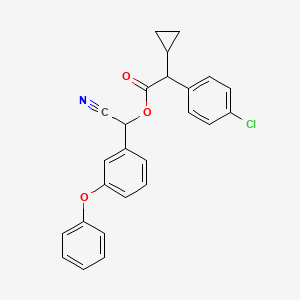
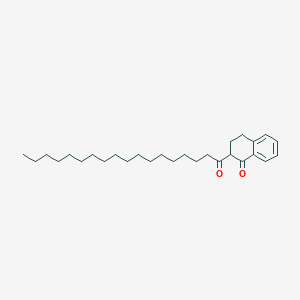
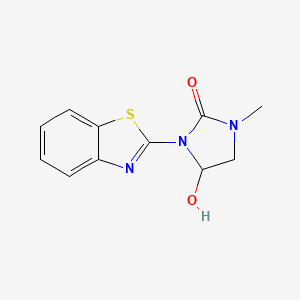
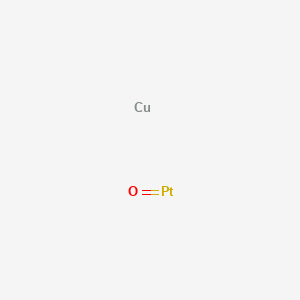
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
